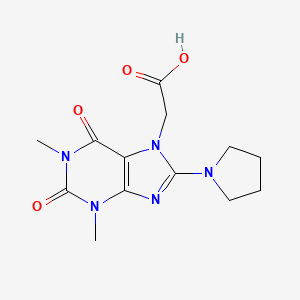

![molecular formula C19H15FN2O4S B2384240 4-(3-((4-fluorobenzo[d]tiazol-2-il)oxi)azetidin-1-carbonil)benzoato de metilo CAS No. 1396861-64-5](/img/structure/B2384240.png)

4-(3-((4-fluorobenzo[d]tiazol-2-il)oxi)azetidin-1-carbonil)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a chemical compound that has recently gained attention in scientific research. It is a potent inhibitor of a specific enzyme known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in various cellular processes such as gene transcription, cell cycle regulation, and DNA damage response.

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that bacteria use to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

For example, some thiazole derivatives have been shown to inhibit the LasB system in Pseudomonas aeruginosa, a key component of its quorum sensing pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of effects, including analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated cytotoxic activity on human tumor cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several advantages for lab experiments. The compound is highly potent, with a low IC50 value, making it suitable for use in small concentrations. Moreover, the compound has a favorable safety profile, making it suitable for use in animal models. However, the compound has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Direcciones Futuras

Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several potential future directions. One of the most promising directions is the development of the compound as a therapeutic agent for cancer and inflammation. Moreover, the compound can be used as a tool compound to study the role of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate in various cellular processes. Additionally, the compound can be modified to improve its solubility and bioavailability, making it more suitable for clinical use. Finally, the compound can be used in combination with other drugs to enhance its therapeutic efficacy.

In conclusion, methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a potent inhibitor of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate, with promising potential as a therapeutic agent in various diseases. The compound has several advantages for lab experiments, including its potency and safety profile. Moreover, the compound has several potential future directions, including its development as a therapeutic agent and its use as a tool compound to study the role of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate in various cellular processes.

Métodos De Síntesis

The synthesis of methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate involves several steps. The starting material is 4-fluorobenzo[d]thiazole-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with 3-aminomethyl-1-azetidinecarboxylic acid, followed by the addition of methyl 4-hydroxybenzoate to obtain the final product. The synthesis method has been optimized to yield a high purity and high yield of the compound, making it suitable for scientific research applications.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha encontrado que los tiazoles y sus derivados presentan propiedades antimicrobianas . Por ejemplo, la sulfazole, un compuesto que contiene un grupo tiazol, se ha utilizado como agente antimicrobiano .

Actividad Antiretroviral

Los compuestos basados en tiazol se han utilizado en el tratamiento del VIH/SIDA. Ritonavir, un medicamento utilizado en el tratamiento del VIH, contiene un grupo tiazol .

Actividad Antifúngica

Compuestos basados en tiazol como la abafungina se han utilizado como agentes antifúngicos .

Actividad Anticancerígena

Los compuestos basados en tiazol han mostrado potencial en el tratamiento del cáncer. Tiazofurina es uno de esos compuestos que se ha utilizado en el tratamiento del cáncer .

Actividad Antiinflamatoria

Se ha encontrado que los compuestos basados en tiazol presentan propiedades antiinflamatorias . Meloxicam es un ejemplo de un medicamento con un grupo tiazol que se utiliza como agente antiinflamatorio .

Actividad Antioxidante

Se ha encontrado que algunos compuestos basados en tiazol presentan una potente actividad antioxidante .

Actividad Anti-Alzheimer

Los compuestos basados en tiazol han mostrado potencial en el tratamiento de la enfermedad de Alzheimer .

Actividad Antihipertensiva

Los compuestos basados en tiazol se han utilizado en el tratamiento de la hipertensión .

Propiedades

IUPAC Name |

methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCHAHRPGVTQPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2384180.png)